molecular formula C9H13N5S B2714618 5-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946812-39-0

5-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2714618
CAS No.: 1946812-39-0
M. Wt: 223.3
InChI Key: JMISWEXKLMQOFP-UHFFFAOYSA-N
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Description

5-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of 1,3,4-thiadiazole derivatives, a scaffold renowned for its wide spectrum of pharmacological activities . The 2-amino-1,3,4-thiadiazole core is considered a privileged structure in drug discovery due to its strong aromaticity, in vivo stability, and low toxicity for higher vertebrates . This moiety acts as a bioisostere for pyrimidine and pyridazine rings, a strategic replacement that can enhance a compound's lipophilicity, cell permeability, and oral absorption, leading to improved bioavailability . The primary research value of this compound and its analogs lies in their potent antimicrobial properties. Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated higher antimicrobial activity against various pathogenic bacteria and fungi compared to standard drugs, making them promising lead compounds for developing new anti-infective agents . Furthermore, specific patents highlight that similar (pyrazol-3-yl)-1,3,4-thiadiazol-2-amine compounds have been investigated for the treatment of tuberculosis, indicating a potential application in antitubercular research . The reactivity of the amine group on the thiadiazole ring makes this compound an excellent and versatile scaffold for further derivatization, allowing researchers to synthesize novel molecules for structure-activity relationship (SAR) studies and high-throughput screening . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

5-[1-(2-methylpropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5S/c1-6(2)4-14-5-7(3-11-14)8-12-13-9(10)15-8/h3,5-6H,4H2,1-2H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMISWEXKLMQOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-(2-Methylpropyl)-3,5-diaminopyrazole with thiocarbonyl compounds under reflux conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, leading to the formation of the desired thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the thiadiazole ring to a more reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: N-bromosuccinimide in chloroform.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

5-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiadiazole Derivatives

The biological and physicochemical properties of 1,3,4-thiadiazoles are highly dependent on substituents. Below is a comparison with key analogs:

Compound Name Substituent(s) Molecular Weight Key Properties/Activities Reference
Target Compound 1-(2-methylpropyl)pyrazole Not reported Likely enzyme inhibition (analogous to GSK613)
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine Pyridin-4-yl 194.23 g/mol Forms 2D hydrogen-bonded networks; used in crystallography
5-(3-Phenylpropyl)-1,3,4-thiadiazol-2-amine 3-Phenylpropyl 219.31 g/mol Enhanced lipophilicity; potential CNS activity
5-[2-(1-Pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-amine 2-(Pyrrolidinyl)ethyl 198.29 g/mol Improved solubility via tertiary amine
5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine Pyridin-3-yl 194.23 g/mol Precursor for Schiff base synthesis (e.g., anticancer agents)

Key Observations :

  • Electron-withdrawing groups (e.g., pyridyl) enhance hydrogen bonding and crystallinity .
  • Amino groups and tertiary amines (e.g., pyrrolidinyl) balance solubility and target affinity .
Anticancer Activity:
  • Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine : Demonstrated IC₅₀ values as low as 1.28 µg/mL against MCF7 breast cancer cells .
  • 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine derivatives : Showed selective cytotoxicity toward cervical (HeLa) and liver (Hep-G2) cancer lines .
Enzyme Inhibition:
  • N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)-5-(1-(3-methyl-1H-pyrazol-1-yl)ethyl)-1,3,4-thiadiazol-2-amine (GSK613) : A direct InhA inhibitor with antitubercular activity, highlighting the role of halogenated aromatic groups in target specificity .

Activity Trends :

  • Halogenated substituents (e.g., chloro, fluoro) improve enzyme-binding affinity .
  • Heteroaromatic substituents (e.g., pyridyl, thiophenyl) enhance anticancer activity via π-π stacking interactions .

Physicochemical and ADMET Properties

While ADMET data for the target compound are unavailable, analogs provide insights:

  • 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine : High crystallinity due to hydrogen bonding, suggesting stable formulation .
  • GSK613 : Favorable ADMET profiles driven by balanced logP values and moderate molecular weight (~400 g/mol) .

Critical Factors :

  • logP : Optimal range (2–3) for bioavailability.
  • Molecular weight : <500 g/mol for oral bioavailability (per Lipinski’s Rule of Five).

Characterization Techniques :

  • IR/NMR : Confirm functional groups (e.g., -NH₂ at ~3246 cm⁻¹) .
  • X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., N—H⋯N interactions in pyridyl analogs) .

Biological Activity

5-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is a complex organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H27N5 and a molecular weight of approximately 289.42 g/mol. Its structure includes a thiadiazole ring and a pyrazole moiety , which are significant for its biological activity.

PropertyValue
Molecular FormulaC16H27N5
Molecular Weight289.42 g/mol
IUPAC NameThis compound

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against both gram-positive and gram-negative bacteria, as well as antifungal properties. Studies suggest that derivatives of thiadiazole compounds often exhibit moderate to strong antimicrobial activity.
  • Anti-inflammatory Properties : Preliminary studies indicate that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators.
  • Antitumor Effects : There is evidence suggesting that it may have antitumor properties, possibly by inducing apoptosis in cancer cells through various molecular pathways.

The biological activity of this compound is attributed to its ability to interact with various biological targets such as enzymes and receptors. These interactions can modify the activity of these targets, leading to therapeutic effects. For instance:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or tumor growth.
  • Receptor Interaction : It could bind to receptors modulating cellular signaling pathways related to inflammation or cancer progression.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study : A study assessed the antimicrobial efficacy of various thiadiazole derivatives, including this compound. Results indicated significant inhibition zones against tested bacterial strains, highlighting its potential as an antimicrobial agent.
  • Anti-inflammatory Research : In vitro studies demonstrated that the compound reduced the production of inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory drug.
  • Antitumor Activity : Research on cancer cell lines showed that treatment with this compound led to increased apoptosis rates compared to control groups, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural Features
1-methyl-5-(2-methylpropyl)-1H-pyrazoleContains a single pyrazole ring
5-methyl-1-(2-methylpropyl)-1H-pyrazoleMethyl substitution on the pyrazole ring
1-(2-methylpropyl)-1H-pyrazole-3-aminesSimilar pyrazole structure but lacks thiadiazole

The dual ring system (pyrazole and thiadiazole) combined with specific alkyl substituents in this compound contributes to its distinct chemical reactivity and biological properties compared to other compounds.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 5-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine?

Methodological Answer: The compound is synthesized via cyclocondensation and functionalization. A typical route involves:

Cyclization : Reacting a pyrazole-4-carboxylic acid derivative (e.g., 1-(2-methylpropyl)-1H-pyrazole-4-carbonyl chloride) with thiosemicarbazide in the presence of POCl₃ or concentrated H₂SO₄ to form the thiadiazole core .

Functionalization : Introducing substituents via reactions with aldehydes or acyl chlorides. For example, condensation with aromatic aldehydes in ethanol, followed by cycloaddition with chloroacetyl chloride in DMF/triethylamine to modify the thiadiazole ring .

Purification : Recrystallization from ethanol/water or DMSO/water mixtures .

Q. Key Data :

  • Yield optimization requires precise control of reaction temperature (90–120°C) and stoichiometry (1:3 molar ratio of acid to POCl₃) .
  • Confirmation via IR (N–H stretch at ~3300 cm⁻¹) and ¹H NMR (pyrazole protons at δ 7.5–8.2 ppm) .

Advanced Structural Analysis

Q. Q2. How is the crystal structure of this compound determined, and what insights does it provide?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is used for structural elucidation:

Crystallization : Slow evaporation of acetone/ethanol solutions produces diffraction-quality crystals .

Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 293 K.

Key Findings :

  • Two independent molecules (A and B) in the asymmetric unit with dihedral angles of 18.2° (A) and 30.3° (B) between thiadiazole and pyridine rings .
  • N–H···N hydrogen bonds form a 2D supramolecular network, influencing packing and stability .

Q. Implications :

  • Non-coplanar rings suggest conformational flexibility, critical for ligand-receptor interactions in drug design .

Mechanistic Studies

Q. Q3. What reaction mechanisms govern the cyclocondensation step in synthesizing the thiadiazole core?

Methodological Answer: The cyclocondensation follows a nucleophilic acyl substitution pathway:

Activation : POCl₃ converts the carboxylic acid to an acyl chloride.

Nucleophilic Attack : Thiosemicarbazide attacks the carbonyl carbon, forming a thioamide intermediate.

Cyclization : Intramolecular dehydration forms the 1,3,4-thiadiazole ring .

Q. Validation :

  • Kinetic studies show rate dependence on POCl₃ concentration and temperature .
  • Side products (e.g., oxadiazoles) form if sulfur sources (e.g., KSCN) are impure .

Advanced Synthetic Optimization

Q. Q4. How can computational methods improve reaction design for this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path searches optimize conditions:

Transition State Analysis : Identify energy barriers for cyclization steps.

Solvent Effects : Simulate polar aprotic solvents (DMF, DMSO) to stabilize intermediates .

Machine Learning : Train models on experimental data (e.g., yields, reaction times) to predict optimal reagent ratios .

Q. Case Study :

  • ICReDD’s workflow reduces trial-and-error by 50% through computational-experimental feedback loops .

Biological Activity Profiling

Q. Q5. What methodologies are used to evaluate the biological activity of this compound?

Methodological Answer:

Antimicrobial Assays :

  • Broth Microdilution : MIC values against S. aureus and E. coli (NCCLS guidelines).
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .

Anticancer Screening :

  • MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

Enzyme Inhibition :

  • Docking studies (AutoDock Vina) targeting dihydrofolate reductase (DHFR) .

Q. Data Interpretation :

  • Contradictions in activity across studies may arise from crystal packing differences (e.g., hydrogen-bonding networks altering solubility) .

Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies in reported biological activities?

Methodological Answer:

Control Variables : Ensure consistent purity (>95%, HPLC), solvent (DMSO vs. saline), and cell lines .

Structural Reanalysis : Compare SCXRD data to confirm polymorphism or hydration state differences .

Statistical Validation : Use ANOVA to assess significance of activity variations across labs .

Q. Example :

  • Varying fungicidal IC₅₀ values (10–50 µM) may stem from differences in spore preparation methods .

Advanced Functionalization Strategies

Q. Q7. What strategies enable regioselective modification of the pyrazole and thiadiazole rings?

Methodological Answer:

Electrophilic Substitution :

  • Nitration at pyrazole C5 using HNO₃/H₂SO₄ (directs via meta preference) .

Cross-Coupling :

  • Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄ catalyst) .

Protection/Deprotection :

  • Use Boc groups to temporarily block the amine during acylation .

Q. Yield Optimization :

  • Microwave-assisted synthesis reduces reaction time (30 min vs. 6 h) with 15% higher yields .

Stability and Degradation Studies

Q. Q8. What methodologies assess the compound’s stability under storage and physiological conditions?

Methodological Answer:

Forced Degradation :

  • Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines).

Analytical Monitoring :

  • HPLC-MS to detect hydrolysis products (e.g., thiadiazole ring opening) .

pH Stability :

  • Incubate in buffers (pH 1–13) and monitor degradation via UV-Vis spectroscopy .

Q. Key Finding :

  • Degradation accelerates above pH 9 due to nucleophilic attack on the thiadiazole sulfur .

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